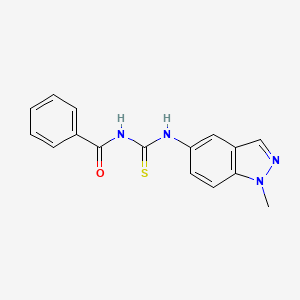

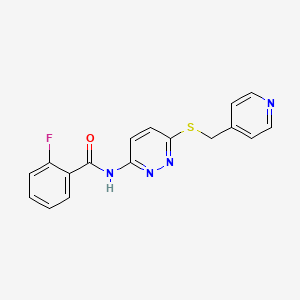

N-benzoyl-N'-(1-methyl-1H-indazol-5-yl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea” is a chemical compound with the IUPAC name N-(1-methyl-1H-indazol-5-yl)thiourea . It has a molecular weight of 206.27 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of indazoles, which are part of the structure of “N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea” is represented by the linear formula C9H10N4S . The InChI code for the compound is 1S/C9H10N4S/c1-13-8-3-2-7(12-9(10)14)4-6(8)5-11-13/h2-5H,1H3,(H3,10,12,14) .Physical And Chemical Properties Analysis

“N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea” is a solid compound . It has a molecular weight of 206.27 . The compound’s linear formula is C9H10N4S .Scientific Research Applications

Synthesis and Anticancer Activity

- Thiourea derivatives, including those similar to N-benzoyl-N'-(1-methyl-1H-indazol-5-yl)thiourea, have been extensively studied for their potential in drug research, particularly in developing anticancer agents. For instance, novel 1-benzoyl-3-methyl thiourea derivatives demonstrated significant in vitro cytotoxicity against HeLa cell lines, surpassing the efficacy of hydroxyurea (Ruswanto et al., 2015).

Antifungal and Yeast Inhibition

- Certain N-benzoyl-N'-alkylthioureas, closely related to the target compound, have shown considerable activity against fungi and yeast, like Penicillium digitatum and Saccharomyces cerevisiae. This suggests their potential as antifungal agents (del Campo et al., 2004).

Structural and Vibrational Characterization

- Studies involving similar thiourea derivatives have focused on their structural and vibrational properties, contributing to a deeper understanding of their chemical behavior and potential applications in various fields, including material sciences and molecular electronics (Lestard et al., 2015).

Synthesis and Conversion into Other Compounds

- Research has also delved into the synthesis of N-benzoyl-N'-substituted thioureas and their conversion into other valuable compounds, demonstrating the versatility and utility of these thiourea derivatives in synthetic chemistry (Brindley et al., 1987).

Selective Metal Extraction

- N-benzoyl-N',N'-diheptadecylthiourea, a similar compound, has shown high selectivity in extracting toxic metals like mercury, indicating its potential in environmental applications and metal recovery processes (Fontàs et al., 2005).

Antibacterial Activity

- New N-benzoyl-N'-triazine thiourea derivatives have been synthesized and demonstrated notable antibacterial activity against both gram-positive and gram-negative bacteria, indicating the compound's potential in developing new antibacterial agents (Marzi et al., 2019).

Safety and Hazards

The safety information available for “N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea” indicates that it has the GHS07 pictogram. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name |

N-[(1-methylindazol-5-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-20-14-8-7-13(9-12(14)10-17-20)18-16(22)19-15(21)11-5-3-2-4-6-11/h2-10H,1H3,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCJEBIFPQTDBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2847688.png)

![2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2847690.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2847691.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2847697.png)

![2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2847698.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2847701.png)

![3-[2-(3-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2847704.png)

![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2847707.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2847708.png)

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2847709.png)